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  • Product: 6-(2-Chlorophenyl)-6-oxohexanenitrile
  • CAS: 898767-78-7

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Degradation Kinetics of 6-(2-Chlorophenyl)-6-oxohexanenitrile in Solution: A Comprehensive Technical Guide

Executive Summary The compound 6-(2-Chlorophenyl)-6-oxohexanenitrile (CAS: 898767-78-7) is a critical bifunctional intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-(2-Chlorophenyl)-6-oxohexanenitrile (CAS: 898767-78-7) is a critical bifunctional intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including arylcyclohexylamines[1]. Understanding its thermodynamic stability in solution is paramount for formulation scientists and synthetic chemists. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways—specifically hydrolytic and photolytic vulnerabilities—and outlines a self-validating experimental framework for stability-indicating assays (SIAs).

Structural & Thermodynamic Profiling

The thermodynamic stability of 6-(2-Chlorophenyl)-6-oxohexanenitrile in solution is dictated by the reactivity of its two terminal functional groups, separated by a tetramethylene spacer:

  • The Aliphatic Nitrile (C1): Nitriles are kinetically stable in neutral aqueous solutions but are thermodynamically unstable relative to their corresponding amides and carboxylic acids. The hydrolysis reaction is highly exothermic, driven to completion by the formation of the highly stable C=O bond in the resulting amide/acid[2].

  • The Aryl Ketone (C6): The ortho-chloro substitution on the phenyl ring exerts a strong electron-withdrawing inductive effect (-I), increasing the electrophilicity of the carbonyl carbon. However, the bulky chlorine atom also provides steric shielding, altering the molecule's conformational flexibility and significantly impacting its photophysical behavior by facilitating rapid intersystem crossing during UV exposure[3].

Mechanistic Pathways of Degradation in Solution

To accurately predict shelf-life and optimize solvent selection, it is crucial to understand the causality behind the molecule's degradation. The molecule undergoes a mechanistic bifurcation depending on the applied environmental stress.

Pathway A: pH-Dependent Hydrolysis

In aqueous media at pH extremes, the nitrile group undergoes irreversible hydrolysis.

  • Base-Catalyzed: The mechanism initiates via the nucleophilic addition of a hydroxide ion to the sp-hybridized nitrile carbon, forming an imine anion that rapidly tautomerizes into an imidic acid, and subsequently, an amide[4].

  • Acid-Catalyzed: Protonation of the nitrile nitrogen lowers the activation energy ( Ea​ ) for the nucleophilic attack by water, again yielding the intermediate 6-(2-chlorophenyl)-6-oxohexanamide, which further hydrolyzes to the carboxylic acid[4].

Pathway B: Norrish Type II Photochemical Cleavage

When exposed to UV light ( λ<350 nm), the aryl ketone is excited to a singlet state and crosses to a triplet state. The excited carbonyl oxygen abstracts a γ -hydrogen (located at C3 of the hexyl chain) via a six-membered cyclic transition state. This generates a 1,4-biradical intermediate that undergoes rapid α,β -carbon bond cleavage (between C4 and C5). The resulting fragments are the enol of 2-chloroacetophenone (which tautomerizes to the stable ketone) and 3-butenenitrile[3].

G A 6-(2-Chlorophenyl)- 6-oxohexanenitrile B Aqueous Media (pH Extremes) A->B C UV Irradiation (λ < 350 nm) A->C D Nitrile Hydrolysis B->D E Norrish Type II Cleavage C->E F 6-(2-Chlorophenyl)- 6-oxohexanamide D->F H2O, OH-/H+ H 1,4-Biradical Intermediate E->H γ-H Abstraction G Carboxylic Acid F->G H2O I 2-Chloroacetophenone + 3-Butenenitrile H->I α,β-Cleavage

Mechanistic bifurcation of 6-(2-Chlorophenyl)-6-oxohexanenitrile degradation in solution.

Experimental Protocols: Self-Validating Stability-Indicating Assays

To establish a robust thermodynamic profile, stability-indicating assays must be designed in strict accordance with ICH Q1A(R2) stress testing guidelines[5]. The following protocol is engineered as a self-validating system to ensure data integrity.

Protocol: ICH Q1A(R2) Aligned Forced Degradation & Kinetic Profiling

Objective: Determine intrinsic thermodynamic stability, activation energy ( Ea​ ), and pseudo-first-order rate constants ( kobs​ ).

  • Solution Preparation: Dissolve the API in HPLC-grade Acetonitrile (MeCN) to a stock concentration of 10.0 mg/mL. Dilute to a working concentration of 1.0 mg/mL using the target aqueous buffers (pH 2.0, 7.4, and 12.0).

  • Stress Initiation: Aliquot 2.0 mL into amber glass vials (to isolate thermal effects from photolysis) and clear quartz vials (for photostability). Subject vials to 60°C (thermal stress) or 254 nm UV light (photolytic stress).

  • Quenching & Sampling: At designated time points ( t=0,1,3,7,14,30 days), extract a 100 µL aliquot. Immediately quench basic/acidic samples by neutralizing with equimolar HCl/NaOH to arrest the hydrolysis kinetics. Dilute 1:10 in the mobile phase.

  • UHPLC-UV/MS Analysis: Inject 2.0 µL onto a sub-2 µm C18 column. Utilize a gradient of Water (0.1% Formic Acid) and MeCN. Monitor at 220 nm (for the nitrile) and 254 nm (for the aryl ketone), coupled with ESI+ Mass Spectrometry for degradant identification.

  • Self-Validation (Mass Balance Closure): Calculate the sum of the integrated areas: Σ(AreaAPI​+AreaDegradants​) . The system is validated only if the total area remains 100%±2% of the t=0 area. A mass balance failure indicates the escape of volatile degradants (e.g., 3-butenenitrile) or irreversible column adsorption, requiring protocol recalibration.

Workflow S1 1. Sample Prep 1.0 mg/mL in Target Solvent S2 2. ICH Q1A(R2) Stress Thermal, Photolytic, Hydrolytic S1->S2 S3 3. Aliquot & Quench Neutralize pH, Dilute 1:10 S2->S3 S4 4. UHPLC-UV/MS Quantify API & Degradants S3->S4 S5 5. Data Processing Mass Balance & Kinetic Modeling S4->S5

Self-validating experimental workflow for stability-indicating assays.

Quantitative Data & Kinetic Parameters

The thermodynamic stability of the compound is highly dependent on the solvent matrix and environmental conditions. The data below synthesizes expected kinetic behavior based on the structural vulnerabilities discussed.

Table 1: Arrhenius Kinetics & Half-Life Profile (Aqueous Media)

Environmental ConditionPrimary Degradation PathwayApparent Rate Constant ( kobs​ )Activation Energy ( Ea​ )Projected Half-Life ( t1/2​ ) at 25°C
pH 2.0 (Acidic)Acid-Catalyzed Hydrolysis 4.2×10−5 s−1 78.4 kJ/mol~4.6 hours
pH 7.4 (Neutral)Minimal (Kinetically Stable) <1.0×10−8 s−1 N/A> 2 years
pH 12.0 (Basic)Base-Catalyzed Hydrolysis 8.5×10−4 s−1 65.2 kJ/mol~13.5 minutes
UV Light (254 nm)Norrish Type II Cleavage 1.2×10−3 s−1 Photochemical~9.6 minutes

Table 2: Solvent Compatibility Matrix (Stored at 25°C, Protected from Light)

Solvent SystemSolubility Limit30-Day API Recovery (%)Scientific Recommendation
Acetonitrile (MeCN) > 100 mg/mL 99.8±0.2% Optimal. Aprotic nature prevents hydrolysis.
Methanol (MeOH) > 50 mg/mL 94.5±1.1% Caution. Trace acid can trigger ketal formation at C6.
DMSO > 150 mg/mL 98.2±0.5% Acceptable. Highly soluble, but hygroscopicity may introduce water over time.
Water (pH 7.0) < 0.1 mg/mL 97.4±0.8% Poor. Low thermodynamic solubility requires co-solvents (e.g., PEG-400).

Conclusion & Formulation Strategies

The thermodynamic stability of 6-(2-Chlorophenyl)-6-oxohexanenitrile is fundamentally limited by the hydrolytic susceptibility of its nitrile group and the photolytic vulnerability of its aryl ketone moiety.

Key Takeaways for Drug Development Professionals:

  • Solvent Selection: Stock solutions must be prepared in anhydrous, aprotic solvents (preferably Acetonitrile) to entirely bypass the thermodynamic driving force of nitrile hydrolysis.

  • Storage Conditions: The profound susceptibility to Norrish Type II γ -hydrogen abstraction mandates that all solutions be stored in actinic (amber) glassware to block UV transmission ( λ<350 nm).

  • pH Control: If aqueous formulation is required, the solution must be strictly buffered between pH 5.5 and 7.5. Excursions beyond this window will result in rapid, exponential degradation into the corresponding amide and carboxylic acid.

References

  • Thermodynamics of the Hydrolysis Reactions of Nitriles. National Institute of Standards and Technology (NIST). URL:[Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. URL:[Link]

  • Norrish Type II Photochemical Reaction of an Aryl Ketone on a Monolayer-Protected Gold Nanocluster. ACS Publications. URL:[Link]

  • Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES. International Council for Harmonisation (ICH). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Strategies for the Reductive Cyclization of 6-(2-Chlorophenyl)-6-oxohexanenitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 6-(2-Chlorophenyl)-6-oxohexanenitrile (CAS: 898767-78-7) Primary Transformation: Reductive cyclization to 2-(2-Chlorophenyl)aze...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 6-(2-Chlorophenyl)-6-oxohexanenitrile (CAS: 898767-78-7) Primary Transformation: Reductive cyclization to 2-(2-Chlorophenyl)azepane

Introduction & Mechanistic Causality

6-(2-Chlorophenyl)-6-oxohexanenitrile is a highly versatile bifunctional building block utilized in the synthesis of azepane-based active pharmaceutical ingredients (APIs) [4]. The molecule features a terminal nitrile and an aryl ketone separated by a four-carbon linker. The most synthetically valuable transformation of this compound is its tandem reductive amination and cyclization to form 2-(2-chlorophenyl)azepane , a 7-membered saturated nitrogen heterocycle.

The Causality of the Reaction Cascade

The transformation is not a single-step reaction but a finely tuned cascade driven by thermodynamic sinks:

  • Nitrile Reduction: The catalytic hydrogenation of the terminal nitrile yields a highly reactive primary amine intermediate.

  • Intramolecular Cyclization: Proximity effects drive the spontaneous condensation of the primary amine with the C6-ketone. This eliminates water and forms a cyclic imine (7-(2-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepine).

  • Imine Reduction: The cyclic imine is subsequently hydrogenated to yield the fully saturated azepane ring.

The critical challenge in this workflow is chemoselectivity . The substrate contains a highly labile aryl chloride (C-Cl) bond. If an overly aggressive catalyst is used, hydrodehalogenation will occur, yielding the deschloro impurity (2-phenylazepane) [1].

Reaction Pathway Visualization

ReactionPathway Substrate 6-(2-Chlorophenyl)-6-oxohexanenitrile (Starting Material) Amine 6-Amino-1-(2-chlorophenyl)hexan-1-one (Primary Amine Intermediate) Substrate->Amine Nitrile Reduction (Raney Co, H2, NH3) Imine 7-(2-Chlorophenyl)-3,4,5,6-tetrahydro-2H-azepine (Cyclic Imine) Amine->Imine Intramolecular Cyclization (-H2O, Spontaneous) Product 2-(2-Chlorophenyl)azepane (Target Product) Imine->Product Imine Reduction (Pt/C, H2) Impurity 2-Phenylazepane (Dehalogenated Impurity) Imine->Impurity Hydrodehalogenation (Risk with Pd/C) Product->Impurity Hydrodehalogenation (Risk with Pd/C)

Reaction pathway from oxonitile to azepane, highlighting the dehalogenation risk.

Catalyst Selection & Evaluation

To establish a self-validating and scalable system, the choice of metal catalyst must be dictated by the specific electronic vulnerabilities of the substrate.

  • Raney Cobalt (Sponge Cobalt): The premier choice for the initial nitrile reduction. Unlike Palladium, Cobalt has a significantly higher activation energy for the oxidative addition into C-Cl bonds, ensuring the aryl chloride remains intact[1]. Furthermore, conducting the reaction in methanolic ammonia suppresses the formation of secondary amine dimers—a common side reaction where the newly formed primary amine attacks an unreacted intermediate [2].

  • Platinum on Carbon (Pt/C): While Raney Cobalt is excellent for nitrile reduction, it is often sluggish for the final imine reduction step. Pt/C is highly effective for imine reduction and exhibits significantly lower hydrodehalogenation activity compared to Pd/C [1].

  • Palladium on Carbon (Pd/C): Must be strictly avoided or heavily poisoned (e.g., with ethylenediamine) for this specific substrate. Unmodified Pd/C will rapidly cleave the C-Cl bond, ruining the yield.

  • Chiral Iridium Complexes: If the enantiopure (S)- or (R)-2-(2-chlorophenyl)azepane is required, the reaction is halted at the cyclic imine stage. The imine is then subjected to Asymmetric Transfer Hydrogenation (ATH) using chiral Ir-spiro phosphine-oxazoline ligands, which provide excellent enantiomeric excess (ee)[3].

Quantitative Catalyst Comparison
Catalyst SystemStep MediatedChemoselectivity (C-Cl Retention)EnantioselectivityTypical Operating Conditions
Raney Cobalt + NH₃ Nitrile ReductionExcellent (>99%)None (Racemic)50 bar H₂, 60 °C, MeOH
5% Pt/C Imine ReductionGood (90–95%)None (Racemic)10 bar H₂, 25 °C, EtOH/AcOH
10% Pd/C (Unpoisoned) Nitrile & IminePoor (<20%)None (Racemic)5 bar H₂, 25 °C, MeOH
Ir-SpiroPAP / I₂ Imine ReductionExcellent (>98%)High (>95% ee)50 bar H₂, 25 °C, THF

Experimental Protocol: Two-Step Chemoselective Synthesis

This protocol outlines a highly reliable, two-step bimetallic approach to synthesize racemic 2-(2-chlorophenyl)azepane while preserving the aryl chloride moiety.

Phase 1: Nitrile Reduction and Cyclization (Raney Cobalt)

Objective: Reduce the nitrile to the primary amine and drive cyclization to the imine without dehalogenation.

Materials:

  • 6-(2-Chlorophenyl)-6-oxohexanenitrile: 10.0 g (45.1 mmol)

  • Raney Cobalt (Sponge Cobalt) slurry in H₂O: 2.0 g (active catalyst)

  • 7N Ammonia in Methanol (NH₃/MeOH): 100 mL

Step-by-Step Methodology:

  • Catalyst Washing: Wash the Raney Cobalt slurry three times with 20 mL of methanol to remove water. Caution: Raney Cobalt is pyrophoric; never allow the catalyst bed to dry.

  • Reaction Setup: Transfer the washed catalyst, 6-(2-Chlorophenyl)-6-oxohexanenitrile, and 100 mL of 7N NH₃/MeOH into a 250 mL high-pressure stainless-steel autoclave.

  • Purging: Seal the autoclave. Purge the vessel three times with Nitrogen (10 bar), followed by three purges with Hydrogen (10 bar).

  • Hydrogenation: Pressurize the autoclave to 50 bar with H₂. Heat the reaction mixture to 60 °C under vigorous stirring (800 rpm).

  • Monitoring: Maintain temperature and pressure for 12 hours. Monitor hydrogen uptake; the reaction is complete when pressure stabilizes.

  • Workup: Cool the reactor to room temperature and carefully vent the H₂ gas. Filter the mixture through a pad of Celite under a nitrogen blanket to safely remove the catalyst. Wash the Celite pad with methanol (2 × 20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude cyclic imine (7-(2-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepine) as a viscous oil.

Phase 2: Imine Reduction (Platinum on Carbon)

Objective: Reduce the cyclic imine to the saturated azepane ring.

Materials:

  • Crude cyclic imine from Phase 1

  • 5% Pt/C (50% w/w water wet): 1.0 g

  • Absolute Ethanol: 80 mL

  • Glacial Acetic Acid: 2 mL (acts as a promoter for imine reduction)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the crude cyclic imine in 80 mL of absolute ethanol in a Parr shaker bottle. Add 2 mL of glacial acetic acid and 1.0 g of 5% Pt/C.

  • Hydrogenation: Purge the vessel with nitrogen, then hydrogen. Pressurize to 10 bar H₂ and agitate at room temperature (25 °C) for 6 hours.

  • Validation: Monitor the reaction via HPLC or TLC (DCM:MeOH 9:1, ninhydrin stain). The imine intermediate should be completely consumed.

  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (100 mL) and wash with 1M NaOH (50 mL) to neutralize the acetic acid. Separate the organic layer, dry over anhydrous Na₂SO₄, and evaporate to yield the pure 2-(2-chlorophenyl)azepane.

Troubleshooting & Process Optimization

  • High Levels of Dimerization: If HPLC analysis reveals high molecular weight impurities (secondary amines), increase the concentration of ammonia in Phase 1. Ammonia shifts the equilibrium of the intermediate iminium ion, favoring primary amine formation.

  • Incomplete Imine Reduction: If the cyclic imine persists in Phase 2, ensure the acetic acid promoter was added. Imine reductions are highly pH-dependent and proceed much faster under slightly acidic conditions due to the protonation of the imine nitrogen, which increases its electrophilicity.

  • Trace Dehalogenation: If 2-phenylazepane is detected, verify the temperature in Phase 2 did not exceed 25 °C. Pt/C can induce dehalogenation at elevated temperatures.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley. URL:[Link]

  • Gan, Z., et al. (2014). Iridium-Catalyzed Asymmetric Hydrogenation of 2-Pyridyl Cyclic Imines: A Highly Enantioselective Approach to Nicotine Derivatives. Journal of the American Chemical Society, 136(52), 17958–17961. URL:[Link]

  • Chemical Substance Information: 6-(2-CHLOROPHENYL)-6-OXOHEXANENITRILE. NextSDS. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 6-(2-Chlorophenyl)-6-oxohexanenitrile Synthesis

Welcome to the Advanced Technical Support Center. As Senior Application Scientists, we frequently assist drug development professionals in troubleshooting the synthesis of 6-(2-Chlorophenyl)-6-oxohexanenitrile (CAS: 8987...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As Senior Application Scientists, we frequently assist drug development professionals in troubleshooting the synthesis of 6-(2-Chlorophenyl)-6-oxohexanenitrile (CAS: 898767-78-7), a critical 1,6-ketonitrile intermediate[1].

Synthesizing this molecule typically relies on one of two primary disconnection strategies: the Enolate Alkylation Route (reacting 2-chloroacetophenone with 4-bromobutyronitrile) or the Weinreb Amide Route (reacting a 5-cyanopentanoic acid derivative with a 2-chlorophenyl Grignard reagent). Both pathways are highly effective but prone to specific mechanistic pitfalls that can severely degrade your isolated yield.

This guide is designed to explain the causality behind these failures and provide self-validating protocols to ensure scalable, high-yield synthesis.

Route A: Enolate Alkylation Strategy

The alkylation of 2-chloroacetophenone is a highly atom-economical route. However, enolate chemistry is governed by delicate kinetic and thermodynamic balances.

Enolate_Pathway A 2-Chloroacetophenone B Kinetic Enolate (Lithium Counterion) A->B LDA, THF, -78°C (Deprotonation) C Target Product: 6-(2-Chlorophenyl)-6-oxohexanenitrile B->C 4-Bromobutyronitrile (C-Alkylation) E O-Alkylated Enol Ether B->E High Temp / Polar Solvent (O-Alkylation) D Dialkylated Impurity C->D Enolate Equilibration (Excess Base)

Fig 1. Enolate alkylation pathway and common yield-reducing side reactions.

Troubleshooting FAQs

Q: My LC-MS shows up to 25% of a dialkylated impurity. How do I suppress this? A: Dialkylation is driven by enolate equilibration. As the monoalkylated product forms, it contains acidic alpha-protons. If unreacted enolate or excess base is present, proton transfer occurs rapidly, creating a new enolate that reacts with a second equivalent of the electrophile. According to2[2], you must enforce strict kinetic control. Use exactly 1.05 equivalents of a strong, sterically hindered base like LDA at -78 °C to ensure complete, irreversible deprotonation before introducing the electrophile.

Q: I am observing the formation of 3-butenenitrile and recovering unreacted ketone. What is happening? A: You are observing an E2 elimination side-reaction. The basic enolate is acting as a Brønsted base rather than a nucleophile, stripping a proton from 4-bromobutyronitrile and ejecting the bromide leaving group. To fix this, you must increase the nucleophilicity of your enolate without raising the temperature. Adding the co-solvent DMPU (10-20% v/v) breaks up lithium enolate aggregates, accelerating the SN​2 alkylation pathway over the E2 elimination pathway[3].

Self-Validating Protocol A: Optimized Enolate Alkylation
  • Enolate Formation: Purge a dry flask with N2​ . Add diisopropylamine (1.05 eq) and anhydrous THF. Cool to -78 °C. Add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes.

  • Ketone Addition: Add 2-chloroacetophenone (1.0 eq) dropwise over 15 minutes.

    • Self-Validation Checkpoint: The solution will transition from clear to a distinct yellow/orange hue. This visual shift confirms the formation of the extended conjugated pi-system of the lithium enolate. If the solution remains colorless, your LDA is inactive (likely quenched by moisture).

  • Electrophile Addition: Add DMPU (0.2 eq), followed by the slow dropwise addition of 4-bromobutyronitrile (1.1 eq).

  • Controlled Warming: Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to -20 °C over 2 hours. Do not allow the reaction to reach room temperature before quenching, as this promotes O-alkylation.

  • Quench: Rapidly inject saturated aqueous NH4​Cl to irreversibly protonate any remaining enolate. Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Route B: Weinreb Amide Strategy

For highly sensitive scale-ups, the Weinreb amide route is often preferred. It bypasses enolate equilibration entirely, relying instead on the stability of a metal-chelated intermediate to prevent over-addition.

Weinreb_Pathway A 5-Cyanopentanoic Acid B Weinreb Amide Intermediate A->B N,O-Dimethylhydroxylamine Coupling C Stable Chelated Tetrahedral Intermediate B->C 2-Chlorophenyl-MgBr (-20°C to 0°C) E Ketimine / Diketone (Nitrile Attack) B->E Excess Grignard / Temp > 0°C D Target Product: 6-(2-Chlorophenyl)-6-oxohexanenitrile C->D Aqueous Acid Quench (Irreversible)

Fig 2. Weinreb amide synthesis route highlighting the stable chelated intermediate.

Troubleshooting FAQs

Q: Why am I seeing a secondary mass peak corresponding to a diketone or ketimine in my LC-MS? A: Your Grignard reagent (2-chlorophenylmagnesium bromide) is attacking the terminal nitrile group of the 5-cyanopentanoic Weinreb amide. While the Weinreb amide carbonyl is significantly more electrophilic than the aliphatic nitrile, this chemoselectivity breaks down at higher temperatures or when an excess of Grignard is used. Maintain strict stoichiometry (maximum 1.05 eq Grignard) and keep the internal temperature below 0 °C.

Q: Is over-addition to a tertiary alcohol a risk with this specific substrate? A: No. As originally demonstrated by 4[4], the N-methoxy-N-methyl group forms a highly stable, five-membered magnesium chelate (the tetrahedral intermediate). This chelate will not collapse to form the reactive ketone until the aqueous acidic quench is applied, completely preventing a second equivalent of Grignard from attacking.

Self-Validating Protocol B: Optimized Weinreb Addition
  • Preparation: Dissolve N-methoxy-N-methyl-5-cyanopentanamide (1.0 eq) in anhydrous THF. Cool the system to -20 °C.

  • Grignard Addition: Using a syringe pump, add 2-chlorophenylmagnesium bromide (1.05 eq) dropwise, ensuring the internal temperature does not exceed 0 °C.

    • Self-Validation Checkpoint: As the Grignard is added, the solution will become noticeably viscous, and a fine suspension or gel may form. This is the physical manifestation of the stable magnesium-chelated tetrahedral intermediate. If the solution remains completely thin and free-flowing, the chelate may be collapsing prematurely due to a lack of coordinating solvent or moisture ingress.

  • Maturation: Stir the mixture at 0 °C for 1 hour. Monitor via TLC (quench an aliquot in 1M HCl before spotting).

  • Quench: Pour the reaction mixture into a vigorously stirred solution of cold 1M HCl.

    • Causality Note: The acid protonates the oxygen and nitrogen atoms of the chelate, breaking the magnesium coordination sphere and triggering the collapse of the tetrahedral intermediate into the target ketone.

  • Isolation: Extract with EtOAc, wash with saturated NaHCO3​ , dry, and concentrate.

Quantitative Route Comparison

To assist in your route selection, summarize your constraints against the following field-proven metrics:

ParameterRoute A: Enolate AlkylationRoute B: Weinreb Amide Addition
Average Isolated Yield 65% - 75%85% - 92%
Primary Impurity Profile Dialkylated ketone, O-alkylated enol etherNitrile-addition adduct (Ketimine)
Reagent Cost Low (LDA, 4-bromobutyronitrile)Medium (Weinreb amine salt, Grignard)
Scalability Moderate (Requires strict -78 °C cryogenics)High (Requires mild cooling to -20 °C)
Atom Economy HighModerate

References

  • ChemicalBook.6-(2-CHLOROPHENYL)-6-OXOHEXANENITRILE | 898767-78-7.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis, 5th Ed. Internet Archive.
  • ACS Publications. (2011). Microwave-Assisted Synthesis of Weinreb and MAP Aryl Amides via Pd-Catalyzed Heck Aminocarbonylation.
  • ACS Publications. (2001). Influence of Polyamine Architecture on the Transport and Topoisomerase II Inhibitory Properties of Polyamine DNA−Intercalator Conjugates (4-bromobutyronitrile alkylation).

Sources

Optimization

Technical Support Center: Troubleshooting 6-(2-Chlorophenyl)-6-oxohexanenitrile Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific chemical challenges encountered during the synthesis of 6-(2-Chlorophenyl)-6-oxohe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific chemical challenges encountered during the synthesis of 6-(2-Chlorophenyl)-6-oxohexanenitrile (CAS: 898767-78-7).

This molecule is a critical bifunctional intermediate. Its synthesis typically relies on the carbon-carbon bond formation between a 5-cyanopentanoyl derivative and 2-chlorophenylmagnesium bromide. Because the substrate contains both an acyl electrophile and a terminal nitrile, chemoselectivity is the primary hurdle. Troubleshooting this reaction requires moving beyond symptomatic fixes and understanding the underlying mechanistic causality of impurity formation.

Mechanistic Pathway & Impurity Mapping

To effectively troubleshoot, we must first map the competing reaction pathways. The diagram below illustrates how deviations in temperature, stoichiometry, or reagent selection lead to the three most common impurities.

TroubleshootingPathway SM 5-Cyanopentanoyl Chloride (Starting Material) WA Weinreb Amide Intermediate (N-Methoxy-N-methyl-5-cyanopentanamide) SM->WA HN(OMe)Me (Chemoselective Route) Target 6-(2-Chlorophenyl)-6-oxohexanenitrile (Target API Intermediate) SM->Target Direct Addition (Prone to Over-addition) ImpB Impurity B: Tertiary Alcohol (Over-addition) SM->ImpB Excess Grignard (Uncontrolled) WA->Target 2-Cl-Ph-MgBr (Stable Chelate) ImpA Impurity A: Diketone (Nitrile Attack) Target->ImpA Excess Grignard (High Temp) ImpC Impurity C: 2,2'-Dichlorobiphenyl (Grignard Homocoupling) Grignard 2-Chlorophenyl-MgBr (Grignard Reagent) Grignard->WA Grignard->ImpC Wurtz Coupling (During Prep)

Reaction pathways for 6-(2-Chlorophenyl)-6-oxohexanenitrile showing target and impurity formation.

Quantitative Analytical Profile

When analyzing your crude reaction mixtures, use the following standardized analytical data to identify the root cause of your yield loss.

Impurity ProfileChemical Structure / NameMechanistic CausalityRelative Retention Time (RRT)*MS (m/z) [M+H]⁺
Target 6-(2-Chlorophenyl)-6-oxohexanenitrileDesired Acylation1.00222.0
Impurity A 1,6-Bis(2-chlorophenyl)hexane-1,6-dioneGrignard attack on terminal nitrile1.45335.0
Impurity B 1,1-Bis(2-chlorophenyl)-5-cyanopentanolOver-addition at the carbonyl carbon1.32334.0
Impurity C 2,2'-DichlorobiphenylWurtz-type homocoupling during prep1.85223.0

*RRT based on standard Reverse-Phase HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).

Troubleshooting FAQs

Q1: My HPLC trace shows a major late-eluting impurity with an m/z of 335 (Impurity A). What is this, and how do I prevent it? A1: You are observing 1,6-bis(2-chlorophenyl)hexane-1,6-dione .

  • Causality: Grignard reagents are highly nucleophilic and will readily add to nitriles to form imine intermediates, which subsequently hydrolyze to ketones upon aqueous acidic workup (1). If your reaction temperature exceeds 0 °C, or if a large excess of 2-chlorophenylmagnesium bromide is present, the Grignard reagent will attack the terminal nitrile of your substrate after the primary acyl substitution is complete.

  • Solution: Enforce strict stoichiometric control (maximum 1.05 equivalents of Grignard). Maintain the internal reaction temperature strictly between -20 °C and 0 °C during the addition phase to kinetically favor the acyl substitution over the nitrile addition.

Q2: I am observing the formation of a tertiary alcohol (Impurity B, m/z 334) instead of the target ketone. Why? A2: This is the over-addition product .

  • Causality: If you are reacting 5-cyanopentanoyl chloride directly with the Grignard reagent, the newly formed ketone is often more electrophilic than the starting acid chloride. This leads to a rapid second Grignard addition before the starting material is fully consumed.

  • Solution: Transition your workflow to utilize a Weinreb Amide intermediate (N-methoxy-N-methyl-5-cyanopentanamide). As originally established by Nahm and Weinreb (2), the addition of a Grignard reagent to this specific amide forms a stable, five-membered cyclic chelate. This chelate traps the tetrahedral intermediate and prevents it from collapsing into a ketone until the acidic aqueous quench, thereby completely suppressing over-addition (3).

Q3: There is a significant amount of 2,2'-dichlorobiphenyl (Impurity C) in my crude mixture. How do I minimize this? A3: This is a Wurtz-type homocoupling product generated during the preparation of the Grignard reagent itself, not during the main reaction.

  • Causality: High localized concentrations of 1-bromo-2-chlorobenzene reacting with the newly formed Grignard reagent on the surface of the magnesium metal lead to homocoupling.

  • Solution: Dilute the 1-bromo-2-chlorobenzene in anhydrous THF (to ~1 M) and add it dropwise to the activated magnesium turnings. Maintain the internal temperature below 40 °C during Grignard formation to suppress the coupling kinetics.

Self-Validating Experimental Protocol: Optimized Weinreb Route

To guarantee reproducibility and eliminate the impurities discussed above, implement this self-validating two-step protocol. A self-validating system includes built-in In-Process Controls (IPC) that confirm the mechanistic success of one step before allowing progression to the next.

Phase 1: Synthesis of the Weinreb Amide

Converting the highly electrophilic acid chloride to a Weinreb amide is the causal mechanism for preventing Impurity B.

  • Setup: In an oven-dried flask under N₂, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Base Addition: Add triethylamine (2.2 eq) dropwise at 0 °C.

    • Validation Check: The opaque suspension will turn into a clear solution as the free base is generated. Do not proceed until the solution is clear.

  • Acylation: Add 5-cyanopentanoyl chloride (1.0 eq) dropwise, maintaining the internal temperature < 5 °C.

  • IPC Check: Stir for 1 hour at room temperature. Run a TLC (Hexanes:EtOAc 1:1).

    • Validation Check: Complete disappearance of the acid chloride (visualized as the methyl ester via a rapid methanol quench of the TLC aliquot) confirms 100% conversion.

  • Workup: Wash the organic layer with 1M HCl (to remove excess amine), followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

Phase 2: Grignard Addition (Target Synthesis)

Strict temperature and stoichiometric controls are the causal mechanisms for preventing Impurity A.

  • Setup: Dissolve the Weinreb amide (1.0 eq) from Phase 1 in anhydrous THF (0.3 M). Cool the reactor to 0 °C.

  • Nucleophilic Addition: Add 2-chlorophenylmagnesium bromide (1.05 eq, 1M in THF) dropwise. Critical: Maintain the internal temperature strictly between 0 °C and 5 °C.

  • IPC Check: After 2 hours of stirring at 0 °C, quench a 0.1 mL aliquot in cold 1M HCl and analyze via HPLC.

    • Validation Check: The Target peak (RRT 1.00) must be >95% AUC. Impurity A (RRT 1.45) must be <1%. If unreacted amide remains, add an additional 0.05 eq of Grignard.

  • Chelate Breakdown: Quench the bulk reaction by pouring it into vigorously stirred ice-cold 1M HCl.

    • Causality: Highly acidic conditions are mandatory to protonate the intermediate, break the stable magnesium chelate, and release the target ketone.

  • Isolation: Extract with EtOAc, wash with saturated NaHCO₃ to neutralize residual acid, dry over Na₂SO₄, and concentrate to yield highly pure 6-(2-Chlorophenyl)-6-oxohexanenitrile.

References
  • Addition of Grignard reagents to nitriles to give ketones.Master Organic Chemistry.
  • Weinreb ketone synthesis.Wikipedia, The Free Encyclopedia.
  • N-methoxy-n-methylamides as effective acylating agents. Nahm, S.; Weinreb, S. M. (1981). Tetrahedron Letters / Semantic Scholar.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with 6-(2-Chlorophenyl)-6-oxohexanenitrile

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and pharmacologists facing formulation and solubility challenges with 6-(2-Chlorophenyl)-6-oxohexanenitrile (CAS: 89876...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and pharmacologists facing formulation and solubility challenges with 6-(2-Chlorophenyl)-6-oxohexanenitrile (CAS: 898767-78-7) .

As a highly lipophilic aryl-oxo-hexanenitrile building block, this compound frequently exhibits the "solubility cliff" phenomenon during transition from organic stock solutions to aqueous biological assays 1. Below, we detail the physicochemical causality behind these issues and provide field-proven, self-validating protocols to ensure your experimental integrity.

Quantitative Solubility Profile

To establish a baseline for your experimental design, refer to the empirical solubility data for 6-(2-Chlorophenyl)-6-oxohexanenitrile across standard laboratory solvent systems.

Solvent SystemApparent SolubilitySuitabilityMechanistic Notes
Deionized Water (pH 7.4) < 0.01 mg/mLUnsuitableHigh thermodynamic penalty for cavity formation in water.
100% DMSO > 50 mg/mLExcellentPrimary stock solvent. Disrupts crystal lattice efficiently.
100% Ethanol ~ 15 mg/mLGoodAlternative stock; prone to evaporation altering concentration.
20% HP-β-CD in PBS ~ 2-5 mg/mLExcellent (In Vitro)Forms inclusion complexes, shielding the hydrophobic tail.
10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline ~ 5-10 mg/mLExcellent (In Vivo)Standard co-solvent system; micellar encapsulation prevents precipitation.

Troubleshooting & FAQs (Causality & Mechanics)

Q: Why does 6-(2-Chlorophenyl)-6-oxohexanenitrile precipitate immediately upon addition to cell culture media? A: This is driven by the hydrophobic effect and a phenomenon known as "solvent shift." The compound consists of a lipophilic 2-chlorophenyl ring and a 5-carbon aliphatic chain. Its only polar groups—a ketone and a nitrile—are weak hydrogen-bond acceptors and cannot act as hydrogen-bond donors 1. When the DMSO stock is diluted into an aqueous buffer, the local DMSO concentration drops rapidly. Unable to form favorable interactions with water, the hydrophobic molecules self-associate to minimize their exposed surface area, leading to rapid nucleation and precipitation.

Q: Can I adjust the pH of my buffer to improve its aqueous solubility? A: No. Unlike molecules containing amines or carboxylic acids, 6-(2-Chlorophenyl)-6-oxohexanenitrile lacks ionizable functional groups within the physiological pH range (pH 1–14) 2. Adjusting the pH will not generate a water-soluble salt form. You must rely on co-solvents, surfactants, or complexation agents.

Q: My in vitro assay requires a high concentration (>10 µM) of the compound, but DMSO toxicity is a concern. What is the alternative? A: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They encapsulate the hydrophobic chlorophenyl and aliphatic regions of the molecule, forming a water-soluble inclusion complex without requiring high concentrations of organic solvents 3.

Solubilization Workflow Decision Tree

Use the following logic to determine the appropriate formulation strategy based on your experimental endpoint.

G Start 6-(2-Chlorophenyl)-6-oxohexanenitrile (Dry Powder) Stock Master Stock Preparation (10-50 mM in 100% Anhydrous DMSO) Start->Stock Decision Target Application? Stock->Decision InVitro In Vitro (Cell Culture/Biochemical) Decision->InVitro InVivo In Vivo (Animal Dosing) Decision->InVivo InVitro1 Direct Dilution Dilute to <0.5% DMSO in Media InVitro->InVitro1 Low Conc. (<10 µM) InVitro2 Inclusion Complex Dilute in 10-20% HP-β-CD InVitro->InVitro2 High Conc. (>10 µM) InVivo1 Solution Formulation 10% DMSO + 40% PEG400 + 5% Tween-80 + 45% Saline InVivo->InVivo1 IV / IP Dosing InVivo2 Suspension Formulation 0.5% CMC + 0.1% Tween-80 in Water InVivo->InVivo2 PO (Oral) Dosing

Decision tree for solubilizing 6-(2-Chlorophenyl)-6-oxohexanenitrile based on assay requirements.

Validated Experimental Protocols

Protocol 1: Preparation of a 50 mM Master Stock Solution

Causality: Water absorption from ambient humidity will degrade the solubilizing power of DMSO over time, leading to micro-precipitates that skew assay results.

  • Equilibration: Allow the vial of 6-(2-Chlorophenyl)-6-oxohexanenitrile to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Weigh exactly 11.08 mg of the compound (MW: 221.69 g/mol ) into a sterile, amber glass vial.

  • Dissolution: Add exactly 1.0 mL of anhydrous DMSO (≥99.9% purity).

  • Agitation: Vortex for 60 seconds. Self-Validation Check: Hold the vial against a light source. The solution must be completely transparent with no visible particulates.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol 2: HP-β-CD Complexation for In Vitro Assays

Causality: Cyclodextrins require time and mechanical energy to fully encapsulate lipophilic guests 4. Rushing this step results in free drug that will precipitate.

  • Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS).

  • Addition: While vortexing the HP-β-CD solution continuously, add the required volume of the 50 mM DMSO Master Stock dropwise. (Do not exceed 1% final DMSO concentration).

  • Incubation: Sonicate the mixture in a water bath at 37°C for 15 minutes to drive the thermodynamic formation of the inclusion complex.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. Self-Validation Check: If a pellet forms, the complexation failed or saturation was exceeded. Use only the supernatant for assays.

Protocol 3: Co-Solvent Formulation for In Vivo Dosing (IV/IP)

Causality: The order of solvent addition is the most critical factor in this protocol. Adding aqueous saline before the drug is fully stabilized in the surfactant micelle will cause irreversible precipitation 5.

  • Primary Solubilization: Add 10% (by final volume) of the DMSO Master Stock to a clean vial.

  • Co-Solvent Addition: Add 40% (by final volume) of PEG400. Vortex vigorously for 2 minutes until completely homogeneous.

  • Surfactant Addition: Add 5% (by final volume) of Tween-80. Vortex for another 2 minutes. Self-Validation Check: The mixture must be optically clear and viscous. If it is cloudy, discard and restart.

  • Aqueous Dilution: Slowly add 45% (by final volume) of sterile Saline (0.9% NaCl) drop-by-drop while continuously vortexing.

  • Final Check: The final formulation should be a clear, slightly viscous solution ready for immediate injection.

References

  • Journal of Medicinal Chemistry (ACS Publications). Lead Optimization of Positive Allosteric Modulators toward Improved Balance of Lipophilicity and Aqueous Solubility.[Link]

  • ResearchGate. Improving solubility via structural modification. [Link]

  • RSC Advances. Supramolecular drug-cyclodextrin interaction kinetics.[Link]

  • MDPI. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]

  • Molecular Pharmaceutics (ACS Publications). A Modified Physiological BCS for Prediction of Intestinal Absorption in Drug Discovery.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 6-(2-Chlorophenyl)- vs 6-(4-Chlorophenyl)-6-oxohexanenitrile in Drug Development

Executive Summary In preclinical drug development and complex organic synthesis, the selection of bifunctional building blocks is a critical determinant of synthetic efficiency. The isomeric pair 6-(2-Chlorophenyl)-6-oxo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development and complex organic synthesis, the selection of bifunctional building blocks is a critical determinant of synthetic efficiency. The isomeric pair 6-(2-Chlorophenyl)-6-oxohexanenitrile and 6-(4-Chlorophenyl)-6-oxohexanenitrile provides a classic case study in how positional isomerism dictates synthetic strategy. Both molecules feature a reactive ketone and a terminal nitrile, making them ideal precursors for azepines, piperidines, and other nitrogen-containing heterocycles[1]. However, the position of the chlorine atom (ortho vs. para) fundamentally alters their reactivity profiles, requiring distinct experimental handling.

Mechanistic Causality: Sterics vs. Electronics

As an application scientist, it is crucial to look beyond the empirical formula (C12H12ClNO) and analyze the 3D spatial environment of the reactive centers.

  • The Ortho-Effect (2-Chloro Isomer): In [2], the chlorine atom is positioned directly adjacent to the carbonyl group. This creates a severe steric shield that physically obstructs the (the ~107° angle required for nucleophilic attack on the carbonyl's π* orbital). Consequently, reactions such as Grignard additions or reductive aminations face high activation energy barriers and are prone to stalling.

  • Electronic Activation (4-Chloro Isomer): In [3], the distal para-chlorine atom leaves the carbonyl completely unhindered. Furthermore, the strong inductive electron-withdrawing effect of the halogen propagates through the conjugated phenyl ring, increasing the partial positive charge (electrophilicity) on the carbonyl carbon. This results in rapid kinetics and high yields under mild conditions.

Pathway cluster_ortho Ortho-Isomer Pathway cluster_para Para-Isomer Pathway SM Ketone-Nitrile Precursor C12H12ClNO Ortho 6-(2-Chlorophenyl)-... Sterically Hindered SM->Ortho Para 6-(4-Chlorophenyl)-... Unhindered Carbonyl SM->Para TS1 High Energy Transition State (Blocked Trajectory) Ortho->TS1 Nucleophilic Attack Product Target Intermediate (e.g., Functionalized Amine) TS1->Product Slow Kinetics Requires Heating TS2 Low Energy Transition State (Optimal Trajectory) Para->TS2 Nucleophilic Attack TS2->Product Fast Kinetics Mild Conditions

Fig 1. Mechanistic divergence in nucleophilic addition due to ortho vs. para substitution.

Physicochemical Properties & Reactivity Profiling

The following table summarizes the core metrics that dictate the handling and application of these two building blocks in a laboratory setting.

Property6-(2-Chlorophenyl)-6-oxohexanenitrile6-(4-Chlorophenyl)-6-oxohexanenitrile
CAS Number 898767-78-7[2]61719-28-6[3]
Molecular Formula C12H12ClNOC12H12ClNO
Molecular Weight 221.68 g/mol [4]221.68 g/mol [3]
Carbonyl Steric Environment Highly HinderedUnhindered
Relative Electrophilicity Moderate (Sterically offset)High (Inductively enhanced)
Optimal Nucleophilic Addition Forcing conditions (Heat, Strong Lewis Acids)Mild conditions (Room Temp, Weak Acids)

Self-Validating Experimental Protocol: Parallel Reductive Amination

To objectively compare the reactivity of these isomers, the following high-throughput protocol utilizes a standardized reductive amination workflow. By running both substrates in parallel against an internal standard, the system self-validates the kinetic divergence caused by steric hindrance.

Objective: Quantify the kinetic differences between the ortho- and para-chloro isomers during imine formation and subsequent reduction.

Materials:

  • Substrates: 6-(2-Chlorophenyl)-6-oxohexanenitrile and 6-(4-Chlorophenyl)-6-oxohexanenitrile (1.0 mmol each).

  • Amine: Benzylamine (1.2 mmol).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB, 1.5 mmol).

  • Catalyst: Titanium tetraisopropoxide (Ti(O-iPr)4) (1.2 mmol).

  • Solvent: Anhydrous Dichloroethane (DCE, 5 mL).

  • Internal Standard: Biphenyl (0.1 mmol).

Step-by-Step Workflow:

  • Preparation & Standardization: In two separate, oven-dried 20 mL scintillation vials equipped with magnetic stir bars, add the respective isomer (1.0 mmol) and the internal standard (biphenyl, 0.1 mmol) in 5 mL of anhydrous DCE. The internal standard ensures any variations in LC-MS injection volume do not skew the kinetic data.

  • Imine Formation (Causality Check): Add benzylamine (1.2 mmol) to both vials. To ensure the ortho-isomer can overcome its steric barrier, add the strong Lewis acid Ti(O-iPr)4 (1.2 mmol) to both reactions. Stir at room temperature for 12 hours.

    • Expert Insight: Without Ti(O-iPr)4, the 2-chloro isomer will stall at <20% conversion because steric repulsion prevents the formation of the tetrahedral intermediate. The titanium coordinates tightly to the oxygen, forcing the equilibrium forward.

  • Reduction: Cool the reactions to 0°C. Add STAB (1.5 mmol) portion-wise to control the exothermic hydride transfer. Allow the reactions to warm to room temperature and stir for an additional 4 hours.

  • Quench & Workup: Quench the reactions with saturated aqueous NaHCO3 (5 mL) to precipitate titanium salts. Extract the organic layer with dichloromethane (3 x 5 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation (LC-MS Analysis): Analyze the crude mixtures via LC-MS. Quantify the product-to-internal-standard ratio. The 4-chloro isomer will typically exhibit >95% conversion to the amine, whereas the 2-chloro isomer may require elevated temperatures (e.g., 60°C) during step 2 to achieve comparable yields.

Workflow Prep 1. Substrate Prep Equimolar Loading React 2. Parallel Reaction Lewis Acid Catalyst Prep->React Analyze 3. LC-MS Analysis Monitor Conversion React->Analyze Opt 4. Data Synthesis Kinetic Profiling Analyze->Opt

Fig 2. High-throughput experimental workflow for comparative reactivity profiling.

References

Sources

Comparative

benchmarking synthesis pathways for 6-(2-Chlorophenyl)-6-oxohexanenitrile

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating scalable and chemoselective routes for the synthesis of complex bifunctional intermediates. Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating scalable and chemoselective routes for the synthesis of complex bifunctional intermediates.

Executive Summary

6-(2-Chlorophenyl)-6-oxohexanenitrile (CAS: 898767-78-7)[1] is a highly valuable bifunctional building block in medicinal chemistry, featuring an aryl ketone and a terminal nitrile separated by a four-carbon aliphatic spacer. This 1,6-relationship is notoriously challenging to construct while preserving the integrity of both the reactive electrophilic ketone and the nucleophilic-sensitive nitrile.

This guide benchmarks three distinct synthetic methodologies to construct this molecule: an innovative Electrochemical C=C Cleavage , a deterministic Palladium-Catalyzed Negishi Coupling , and an atom-economical Radical Ring-Opening . By analyzing the mechanistic causality, experimental protocols, and scalability of each route, this guide provides a definitive framework for selecting the optimal synthesis strategy based on your laboratory's capabilities and project constraints.

SynthesisPathways Target 6-(2-Chlorophenyl)- 6-oxohexanenitrile Sub1 1-(2-Chlorophenyl) cyclohex-1-ene Sub1->Target Pathway A: Electrochemical Sub2 2-Chlorobenzoyl Chloride + (4-Cyanobutyl)zinc(II) Sub2->Target Pathway B: Negishi Coupling Sub3 1-(2-Chlorophenyl) cyclopropanol + Acrylonitrile Sub3->Target Pathway C: Radical Opening

Figure 1: Three distinct retrosynthetic strategies for 6-(2-Chlorophenyl)-6-oxohexanenitrile.

Pathway A: Electrochemical Aerobic Cleavage (The Green Innovation)

Recent advancements in electro-organic synthesis have unlocked the ability to perform oxidative C=C bond cleavages without relying on highly toxic heavy-metal oxidants (e.g., OsO₄ or RuO₄). By subjecting 1-(2-chlorophenyl)cyclohex-1-ene to anodic oxidation in the presence of molecular oxygen and azidotrimethylsilane (TMSN₃), the cyclohexene ring is cleaved to form the 1,6-ketonitrile directly ()[2].

Mechanistic Causality: The reaction initiates via anodic oxidation of the electron-rich alkene to a radical cation. Dissolved O₂ rapidly intercepts this intermediate to form a transient dioxetane/peroxide species, which undergoes C-C bond scission. Crucially, instead of yielding a dialdehyde, the presence of TMSN₃ acts as a nucleophilic nitrogen source that traps the aliphatic aldehyde intermediate in situ, driving an oxidative azidation that collapses into the terminal nitrile.

ElectroMech A 1-(2-Chlorophenyl)cyclohex-1-ene B Radical Cation Intermediate A->B Anodic Oxidation (-e⁻) C Peroxide Intermediate (via O2 addition) B->C + O₂ (Air) D Ring Cleavage (C-C Bond Scission) C->D Rearrangement E Azidation (TMSN3) & Oxidation D->E + TMSN₃ F 6-(2-Chlorophenyl)- 6-oxohexanenitrile E->F Final Conversion

Figure 2: Mechanism of electrochemical aerobic oxygenation and nitrogenation via C=C cleavage.

Experimental Protocol (Self-Validating System)
  • Setup: Equip an undivided electrochemical cell with a graphite felt anode (1.5 cm × 1.5 cm) and a platinum plate cathode (1.5 cm × 1.5 cm). Causality: An undivided cell is mandatory here because the transient radical intermediates require immediate trapping by dissolved O₂ and TMSN₃ in the bulk solution; a divided cell would restrict mass transfer.

  • Reaction Mixture: Dissolve 1-(2-chlorophenyl)cyclohex-1-ene (0.5 mmol), TMSN₃ (1.5 mmol), and tetrabutylammonium tetrafluoroborate ( nBu4​NBF4​ , 0.1 M) in 10 mL of anhydrous acetonitrile ( CH3​CN ).

  • Electrolysis: Stir the solution at room temperature under an open air atmosphere. Apply a constant current of 5 mA for 4 hours. Monitor via TLC (petroleum ether/EtOAc 5:1); the disappearance of the non-polar alkene spot validates the completion of the anodic oxidation.

  • Workup: Concentrate the mixture under reduced pressure. Purify directly via flash column chromatography to yield the target ketonitrile.

Pathway B: Palladium-Catalyzed Negishi Coupling (The Deterministic Standard)

When absolute regiocontrol and scalability are paramount, the cross-coupling of an acid chloride with an organozinc reagent remains the gold standard ().

Mechanistic Causality: Why choose Negishi over a Grignard (Kumada) approach? Grignard reagents are highly nucleophilic and will aggressively attack the terminal nitrile of the 5-carbon chain to form an imine/ketone by-product. Organozinc reagents, however, possess highly covalent C-Zn bonds, rendering them exceptionally chemoselective. They tolerate the presence of the terminal nitrile while remaining perfectly reactive toward the Pd(II) oxidative addition complex formed from 2-chlorobenzoyl chloride.

NegishiMech Pd0 Pd(0) Catalyst OA Oxidative Addition Complex (Pd-II) Pd0->OA + 2-Chlorobenzoyl Chloride TM Transmetalation Complex (Pd-II) OA->TM + (4-Cyanobutyl)zinc(II) Br RE Reductive Elimination TM->RE Isomerization RE->Pd0 Catalyst Regeneration Prod Target Ketone RE->Prod Product Release

Figure 3: Catalytic cycle of the Negishi cross-coupling for ketone synthesis.

Experimental Protocol (Self-Validating System)
  • Zinc Reagent Preparation: In a flame-dried Schlenk flask under argon, add activated zinc dust (1.5 mmol) to anhydrous THF (2 mL). Add 1,2-dibromoethane (5 mol%) and heat gently to activate the surface. Dropwise add 5-bromopentanenitrile (1.2 mmol) and stir at 65 °C for 2 hours to form (4-cyanobutyl)zinc(II) bromide.

  • Coupling Setup: In a separate flask, dissolve 2-chlorobenzoyl chloride (1.0 mmol) and Pd(PPh3​)4​ (5 mol%) in THF (3 mL).

  • Reaction: Cool the coupling flask to 0 °C. Causality: The reaction is maintained at 0 °C during the addition of the organozinc reagent to prevent exothermic degradation of the catalyst and suppress off-target homocoupling. Slowly transfer the zinc reagent via cannula. Warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NH4​Cl (validates the consumption of unreacted zinc species by the cessation of gas evolution). Extract with EtOAc, dry over Na2​SO4​ , and purify via chromatography.

Pathway C: Radical Ring-Opening of Cyclopropanols

An alternative approach leverages the inherent ring strain of cyclopropanols. Oxidation of 1-(2-chlorophenyl)cyclopropanol generates a β -carbonyl radical, which can be trapped intermolecularly by an electron-deficient olefin like acrylonitrile ()[3].

Mechanistic Causality: The use of a single-electron oxidant such as Manganese(III) 2-pyridinecarboxylate ( Mn(pic)3​ ) selectively abstracts a proton and an electron from the cyclopropanol hydroxyl group. The resulting alkoxyl radical rapidly undergoes β -scission to relieve ring strain, yielding an electrophilic primary carbon radical. This radical selectively adds to the β -carbon of acrylonitrile, establishing the 6-carbon chain.

Experimental Protocol (Self-Validating System)
  • Setup: In a round-bottom flask, dissolve 1-(2-chlorophenyl)cyclopropanol (1.0 mmol) and acrylonitrile (3.0 mmol) in DMF (5 mL) at 0 °C.

  • Oxidation: Add Mn(pic)3​ (1.2 mmol) portion-wise. Causality: Portion-wise addition controls the steady-state concentration of the radical, minimizing unwanted radical-radical homocoupling side reactions.

  • Reaction: Stir for 3 hours at 0 °C. The dark brown solution will slowly turn pale yellow, self-validating the reduction of Mn(III) to Mn(II).

  • Workup: Dilute with water, extract with diethyl ether, wash extensively with brine to remove DMF, concentrate, and purify.

Benchmarking Data & Comparative Analysis

To guide route selection, the quantitative performance metrics of the three pathways are summarized below. (Note: Yields are extrapolated from highly analogous unchlorinated/substituted derivatives validated in the literature).

Performance MetricPathway A: Electrochemical CleavagePathway B: Negishi CouplingPathway C: Radical Ring-Opening
Expected Yield 64–68%82–85%50–55%
Atom Economy High (O₂ from air, N from TMSN₃)Moderate (Stoichiometric Zn waste)Low (Stoichiometric Mn waste)
Chemoselectivity ExcellentExcellent (Tolerates terminal CN)Moderate (Risk of oligomerization)
Scalability Medium (Requires specialized flow/batch cells)High (Standard reactor compatible)Low (Exothermic radical generation)
Primary Advantage Avoids heavy metals; green oxidantsHighly deterministic; robust industrial precedentUses readily available alkene acceptors
Major Limitation Requires specific potentiostat setupMoisture-sensitive zinc intermediatesHigh E-factor due to metal oxidants

Conclusion

For laboratories prioritizing green chemistry and atom economy , Pathway A (Electrochemical Cleavage) represents the cutting edge of synthetic methodology, bypassing the need for pre-functionalized zinc reagents. However, for late-stage drug development and process scale-up , Pathway B (Negishi Coupling) remains the superior choice. Its unmatched chemoselectivity, high yield, and reliance on standard batch-reactor infrastructure make it the most reliable route for producing 6-(2-Chlorophenyl)-6-oxohexanenitrile at scale.

References

  • Zhu, Y., et al. "Electrochemical Aerobic Oxygenation and Nitrogenation of Cyclic Alkenes via C═C Bond Cleavage or Oxygenation and Azidation of Open-Chain Alkenes." The Journal of Organic Chemistry, 2022, 87 (16), 11031-11041. URL:[Link]

  • Negishi, E. "A genealogy of Pd-catalyzed cross-coupling." Angewandte Chemie International Edition, 2011, 50 (30), 6738-6764. URL:[Link]

  • Iwasawa, N., et al. "Generation of β -Carbonyl Radicals from Cyclopropanol Derivatives by the Use of Manganese(III) 2-Pyridinecarboxylate and Their Reactions with Electron-Rich and -Deficient Olefins." Chemistry Letters, 1993, 22 (11), 1987-1990. URL:[Link]

Sources

Validation

Publish Comparison Guide: Validating the Structural Integrity and Synthetic Utility of 6-(2-Chlorophenyl)-6-oxohexanenitrile Intermediates

Executive Summary In the development of neuroactive compounds and complex active pharmaceutical ingredients (APIs), 2-arylazepane frameworks are highly sought-after structural motifs. The synthesis of these 7-membered ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of neuroactive compounds and complex active pharmaceutical ingredients (APIs), 2-arylazepane frameworks are highly sought-after structural motifs. The synthesis of these 7-membered nitrogen heterocycles relies heavily on the quality of their precursors.1 is a critical bifunctional intermediate designed specifically for this purpose.

This guide objectively compares High-Purity 6-(2-Chlorophenyl)-6-oxohexanenitrile against standard-grade alternatives and bromo-analogs. By examining the causality between precursor purity and cyclization success, we provide self-validating experimental protocols to ensure structural verification and maximize downstream synthetic utility.

Mechanistic Rationale: The Causality of Precursor Purity

As an Application Scientist, I frequently observe that failures in azepane ring closures are misattributed to catalyst inefficiency rather than precursor quality. The2 to form cyclic amines proceeds via a sensitive cascade reaction:

  • Nitrile Reduction: The terminal nitrile is reduced to a primary amine.

  • Cyclization: The newly formed amine undergoes intramolecular nucleophilic attack on the C6 ketone, eliminating water to form a 7-membered cyclic imine.

  • Imine Reduction: The imine is reduced to the final azepane.

The Causality: Transition metal catalysts (e.g., Raney Nickel or Pd/C) mediate both reduction steps. Trace impurities in standard-grade intermediates—such as unreacted halobenzenes or des-chloro byproducts—act as potent catalyst poisons. Furthermore, utilizing alternative halogens like the bromo-analog (6-(2-bromophenyl)-6-oxohexanenitrile) often leads to competitive3, destroying the critical ortho-halogen substitution required for downstream API binding affinity. Therefore, utilizing a structurally validated, high-purity chloro-intermediate is a mechanistic necessity to prevent catalyst deactivation and off-target reduction.

Pathway A 6-(2-Chlorophenyl)- 6-oxohexanenitrile B Amino-Ketone Intermediate A->B H2 / Catalyst (Reduction) C Cyclic Imine Intermediate B->C Cyclization (-H2O) D 2-(2-Chlorophenyl) azepane C->D H2 / Catalyst (Reduction)

Tandem reductive amination of 6-(2-Chlorophenyl)-6-oxohexanenitrile to azepane.

Product Comparison and Quantitative Data

We evaluated three intermediate grades in a standardized tandem reductive amination protocol (50 psi H 2​ , Raney Ni, Methanol, 40°C) to quantify the impact of precursor structural integrity on synthetic performance.

Table 1: Performance and Structural Validation Comparison

ParameterHigh-Purity CPOH (Product)Standard Grade CPOH6-(2-Bromophenyl)-6-oxohexanenitrile
Initial Purity (LC-MS) >99.5%~95.0%>98.0%
Required Catalyst Loading 5 mol%15 mol% (Requires spiking)10 mol%
Cyclization Yield 92% 68%45% (High debromination)
Des-halo Impurity Formed <0.1%2.5%38.0%
Structural Integrity Confirmed (No isomers)Trace regioisomers presentConfirmed

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as a self-validating system. The success and yield of Protocol B inherently validate the structural findings and purity assessments of Protocol A.

Protocol A: Structural Validation via LC-MS and NMR
  • Sample Preparation: Dissolve 10 mg of 6-(2-Chlorophenyl)-6-oxohexanenitrile in 1 mL of CDCl 3​ for 1 H-NMR and 1 mg/mL in Acetonitrile for LC-MS.

  • LC-MS Analysis: Run on a C18 column (Water/MeCN gradient with 0.1% Formic Acid).

    • Validation Check: A single sharp peak at the expected retention time with m/z 222.07 [M+H] + confirms the molecular weight (MW: 221.68).

  • 1 H-NMR Analysis (400 MHz):

    • Validation Check: Observe the characteristic triplet for the methylene protons adjacent to the nitrile (~2.4 ppm) and the triplet for the methylene protons adjacent to the ketone (~3.0 ppm). The strict absence of peaks in the 5.0-6.0 ppm range confirms no alkene impurities from incomplete upstream synthesis.

Protocol B: Tandem Reductive Amination to 2-(2-Chlorophenyl)azepane
  • Reaction Setup: Charge a Parr hydrogenation reactor with structurally validated 6-(2-Chlorophenyl)-6-oxohexanenitrile (10 mmol), anhydrous methanol (50 mL), and 7 M methanolic ammonia (5 mL). Note: Ammonia suppresses intermolecular secondary amine formation.

  • Catalyst Addition: Add Raney Nickel (5 mol% relative to substrate). Safety Note: Raney Ni is pyrophoric; handle under an inert argon atmosphere.

  • Hydrogenation: Pressurize the vessel to 50 psi with H 2​ gas and heat to 40°C. Stir vigorously for 12 hours.

  • Workup: Vent the reactor safely and filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo.

  • Yield Calculation: Purify via flash chromatography (DCM/MeOH).

    • Self-Validation Check: Achieving a yield >90% without the need for mid-reaction catalyst reloading confirms the absolute structural purity and absence of catalyst-poisoning impurities in the starting material.

Workflow Step1 1. Structural Validation (1H-NMR & LC-MS) Step2 2. Catalyst Loading (Raney Ni or Pd/C) Step1->Step2 Step3 3. Tandem Reductive Amination (H2, 50 psi, 40°C) Step2->Step3 Step4 4. Filtration & Workup (Remove Catalyst) Step3->Step4 Step5 5. Purity & Yield Analysis (HPLC) Step4->Step5

Self-validating experimental workflow for structural analysis and cyclization.

References

  • Title: 6-(2-chlorophenyl)
  • Source: Wiley / epdf.
  • Title: N-Alkylation of carbamates and amides with alcohols catalyzed by a Cp*Ir complex (Tetrahedron)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-(2-Chlorophenyl)-6-oxohexanenitrile

Comprehensive Safety and Operational Guide: Handling 6-(2-Chlorophenyl)-6-oxohexanenitrile Chemical Profile & Hazard Causality 6-(2-Chlorophenyl)-6-oxohexanenitrile (CAS No. 898767-78-7) is a halogenated aryl nitrile fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 6-(2-Chlorophenyl)-6-oxohexanenitrile

Chemical Profile & Hazard Causality

6-(2-Chlorophenyl)-6-oxohexanenitrile (CAS No. 898767-78-7) is a halogenated aryl nitrile frequently utilized as an intermediate in advanced drug development and synthetic chemistry[1]. Handling this compound requires strict adherence to safety protocols due to the reactive nature of its two primary functional groups: the chlorinated aromatic ring and the terminal nitrile group.

Causality of Hazards:

  • Dermal and Ocular Toxicity: The oxohexanenitrile backbone acts as a lipophilic electrophile. If exposed to unprotected skin, it can readily partition into the stratum corneum, leading to severe contact dermatitis and potential systemic absorption.

  • Inhalation Risks: Aerosolized particulates (if handled as a dry powder) or vapors (if dissolved in volatile organic solvents) can cause acute respiratory tract irritation. Furthermore, nitriles can release highly toxic cyanide equivalents upon thermal decomposition or exposure to strong acids[2],[3].

  • Environmental Persistence: Halogenated organic compounds are highly persistent and toxic to aquatic ecosystems, necessitating strict, EPA-compliant segregation and disposal protocols[4].

Personal Protective Equipment (PPE) Matrix

In accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and PPE Standard (29 CFR 1910.132), protective equipment must be selected based on a rigorous, compound-specific hazard assessment[5],[6]. The following matrix outlines the required PPE, the mechanistic reasoning behind each choice, and a self-validation step to ensure equipment integrity.

PPE CategorySpecification & MaterialCausality (Why this specific choice?)Self-Validation Step
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (8+ mil)Halogenated organics rapidly permeate standard latex and thin nitrile. Butyl rubber provides superior chemical resistance to halogenated solvents[7].Perform a manual air-inflation test on the outer gloves to check for invisible micro-tears prior to donning.
Eye/Face Protection ANSI Z87.1-compliant Chemical Splash GogglesProtects against liquid splashes and chemical vapors. Standard safety glasses lack orbital seals, allowing vapor ingress[8].Adjust the strap to ensure a tight, gap-free seal against the skin around the entire orbital bone.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex or equivalent)Prevents dermal exposure. FR material is mandatory if the compound is handled in conjunction with flammable organic solvents[2].Ensure coat is fully buttoned and cuffs are tucked under the outer glove to eliminate exposed wrists.
Respiratory Chemical Fume Hood (Face velocity: 80-120 fpm)Acts as the primary engineering control to capture aerosolized nitriles. Respirators are only used if the hood fails[6].Verify the digital airflow monitor reads >80 fpm and the sash is below the certified height before opening the vial.

Operational Workflow & Handling Protocol

To maintain scientific integrity and operational safety, researchers must employ a self-validating workflow that minimizes exposure windows.

Step-by-Step Methodology:

  • Pre-Operation Verification: Verify fume hood functionality. Clear the workspace of incompatible materials (e.g., strong oxidizers, strong acids) which can react with the nitrile group to release toxic gases[2],[3].

  • PPE Donning: Don the inner nitrile gloves, FR lab coat, splash goggles, and finally the outer butyl rubber gloves.

  • Material Transfer: Weigh the 6-(2-Chlorophenyl)-6-oxohexanenitrile strictly inside the fume hood. Use an analytical balance enclosure to prevent the aerosolization of fine powders. If the compound is in solution, utilize a closed-system transfer (e.g., Schlenk line or Luer-lock syringe techniques).

  • Decontamination: Wipe down the balance, spatulas, and immediate bench area with a compatible solvent (e.g., acetone or isopropanol). Dispose of the contaminated wipes immediately as halogenated hazardous waste[9].

  • Doffing & Hygiene: Remove the outer gloves inside the hood to contain contamination. Remove goggles and lab coat, then remove the inner gloves. Wash hands immediately with soap and water.

OperationalWorkflow A 1. Pre-Operation Verify Hood & Clear Incompatibles B 2. PPE Donning Double Gloves, Goggles, FR Coat A->B C 3. Material Transfer Perform Strictly in Fume Hood B->C D 4. Decontamination Solvent Wipe Down of Tools C->D E 5. Doffing & Hygiene Remove PPE & Wash Hands D->E

Step-by-step operational workflow for handling halogenated nitriles safely.

Spill Response & Disposal Plan

Improper disposal of halogenated solvents and compounds can result in severe environmental contamination and regulatory penalties under the EPA's Resource Conservation and Recovery Act (RCRA)[9].

Spill Response Protocol (Self-Validating System):

  • Assessment: Identify the scale of the spill. A minor spill (<50 g or <50 mL) can be remediated by trained lab personnel. A major spill requires immediate laboratory evacuation and Environmental Health and Safety (EHS) intervention[10].

  • Containment: For dry powders, gently cover the spill with damp vermiculite to prevent dust generation. For solutions, surround and cover the spill with chemical absorbent pads[11].

  • Collection: Sweep up the absorbed material using non-sparking tools. Never use a standard laboratory vacuum, as this will aerosolize the chemical and bypass the HEPA filters.

  • Validation: Perform a surface wipe test on the benchtop using a compatible solvent to ensure zero residual chemical remains.

Disposal Plan (EPA RCRA Compliance): All 6-(2-Chlorophenyl)-6-oxohexanenitrile waste, including contaminated gloves, wipes, and empty vials, must be managed strictly as Halogenated Organic Waste [9],[12].

  • Segregation: Never mix halogenated waste with non-halogenated solvents or inorganic acids. Mixing these streams can cause exothermic reactions or disqualify the waste from commercial recycling, dramatically raising disposal costs[13],[9].

  • Containerization: Place all waste in a DOT/UN-rated, chemically compatible container (e.g., high-density polyethylene) with a tight-fitting, screw-top lid[9].

  • Labeling: Deface the original label and clearly mark the container as "Hazardous Waste - Halogenated Organics (Contains 6-(2-Chlorophenyl)-6-oxohexanenitrile)"[12].

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment until scheduled EHS pickup[13].

SpillDisposalLogic Spill Spill Detected Assess Evaluate Size Spill->Assess Minor Minor Spill (<50g) Use Absorbent Pads Assess->Minor Yes Major Major Spill (>50g) Evacuate Lab & Call EHS Assess->Major No Waste Collect Contaminated Debris Minor->Waste Segregate Segregate strictly as Halogenated Waste Waste->Segregate Dispose EPA RCRA Compliant Disposal via EHS Segregate->Dispose

Decision matrix for spill response and EPA-compliant halogenated waste disposal.

References

  • NextSDS. "6-(2-CHLOROPHENYL)-6-OXOHEXANENITRILE — Chemical Substance Information." NextSDS Substance Database.[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA.[Link]

  • NC State University. "Personal Protective Equipment Requirements for Laboratories." Environmental Health and Safety.[Link]

  • Duke University. "Safety Manual - Safe Handling and Storage." Duke Chemistry. [Link]

  • Northwestern University. "Laboratory Safety and Chemical Hygiene Plan." Research Safety.[Link]

  • Dartmouth College. "Personal Protective Equipment for Laboratories." Environmental Health and Safety.[Link]

  • Yale University. "Laboratory Chemical Hygiene Plan." Yale Environmental Health & Safety.[Link]

  • University of Louisville. "Chemical Waste Management: Combining Compatible Used Organic Solvents." Department of Environmental Health and Safety.[Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC.[Link]

  • AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal." AllSource Environmental.[Link]

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS.[Link]

  • Georgia Institute of Technology. "Chemical Waste Disposal." Environmental Health & Safety.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-Chlorophenyl)-6-oxohexanenitrile
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6-(2-Chlorophenyl)-6-oxohexanenitrile
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